

Application Notes and Protocols for PI4KIII Beta Inhibitor Cell-Based Assays

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Compound of Interest

Compound Name: *PI4KIII beta inhibitor 5*

Cat. No.: *B15603491*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 4-kinase III beta (PI4KIII β or PI4KB) is a crucial enzyme that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] This process is fundamental for maintaining the structural integrity and function of the Golgi apparatus, regulating vesicular trafficking, and participating in various signaling pathways.[2][3] Notably, PI4KIII β has been identified as an essential host factor for the replication of a wide range of positive-strand RNA viruses, including picornaviruses (e.g., human rhinovirus, poliovirus) and hepatitis C virus (HCV).[4][5][6] These viruses hijack the host cell's PI4KIII β to create PI4P-enriched membrane structures that serve as scaffolds for their replication machinery.[7] Furthermore, PI4KIII β is implicated in cancer cell proliferation and migration, making it a compelling therapeutic target for both antiviral and oncology indications.[1][8]

The development of potent and selective PI4KIII β inhibitors requires robust and reliable cell-based assays to determine compound efficacy, mechanism of action, and potential cytotoxicity. These application notes provide detailed protocols for key cell-based assays designed to evaluate PI4KIII β inhibitors like "**PI4KIII beta inhibitor 5**".

PI4KIII β Signaling and Viral Hijacking

PI4KIII β is primarily localized to the Golgi complex where it generates a specific pool of PI4P.[3] This PI4P is essential for recruiting effector proteins that regulate Golgi trafficking and secretion.[2] Certain RNA viruses have evolved mechanisms to recruit PI4KIII β to their replication sites, creating localized, high concentrations of PI4P which are necessary for the formation and function of their replication organelles.[6][7] Inhibitors of PI4KIII β disrupt this process, thereby blocking viral replication.

PI4KIII β pathway and viral co-option.

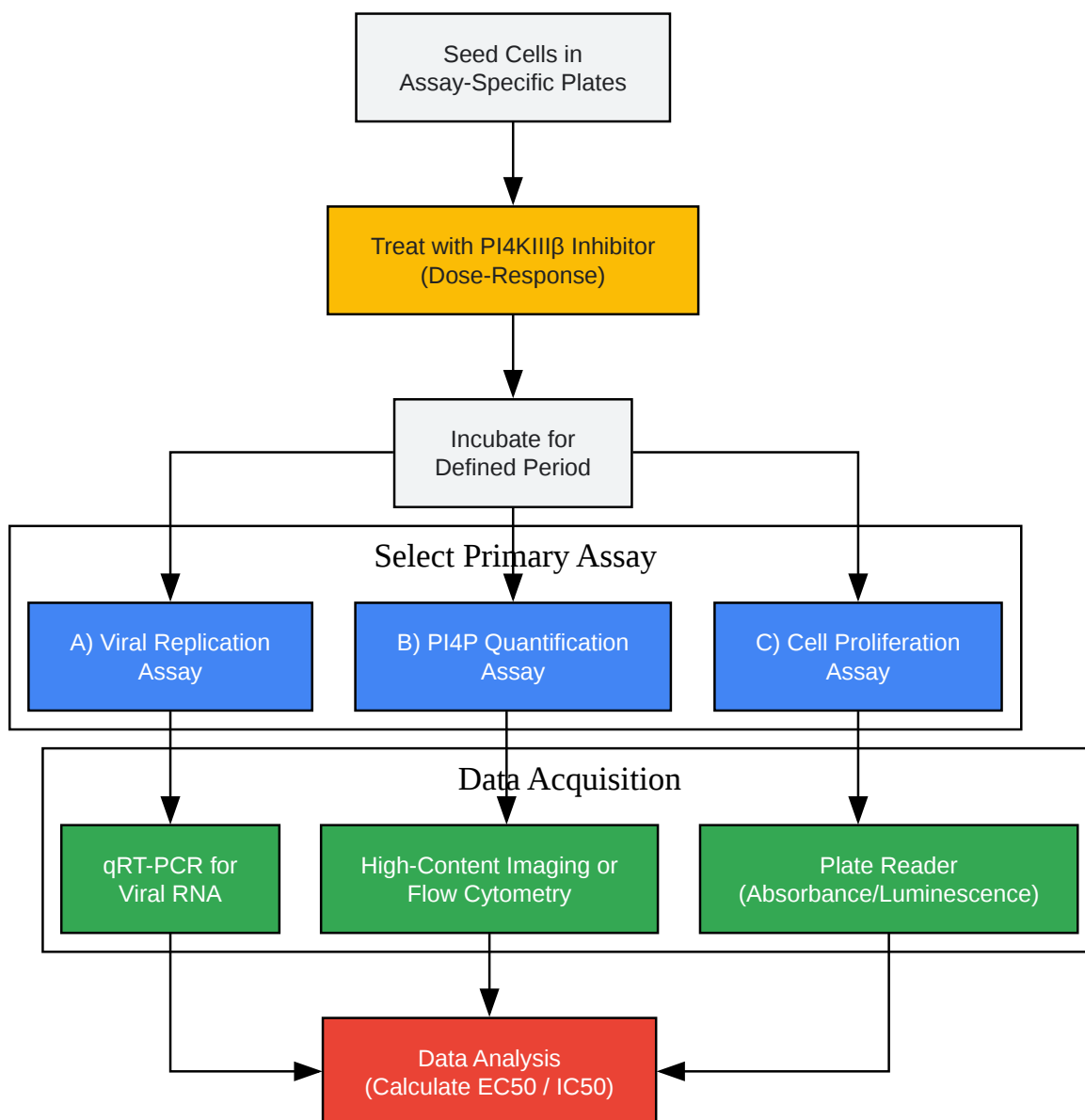
Data Presentation: Potency of PI4KIII β Inhibitors

The efficacy of PI4KIII β inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or half-maximal effective concentration (EC50) in cell-based functional assays.

Inhibitor	Target	Assay Type	Cell Line / System	IC50 / EC50	Reference
PI4KIII beta inhibitor 5	PI4KIII β	Biochemical	-	19 nM	[9]
PI4KIII beta inhibitor 5	Antitumor	Cell Proliferation	H446 (SCLC)	-	[9]
BF738735	PI4KIII β	Biochemical	-	5.7 nM	[10]
BF738735	Enterovirus	Viral Replication	-	4 - 71 nM	[10]
UCB9608	PI4KIII β	Biochemical	-	11 nM	[10]
PIK-93	PI4KIII β	Biochemical	-	19 nM	[10]
T-00127-HEV1	PI4KIII β	Biochemical	-	60 nM	[10]
GSK-3923868	PI4KIII β	HRV Replication	COPD BECs	-	[10]

Experimental Workflow for Inhibitor Screening

A typical workflow for screening and characterizing PI4KIII β inhibitors involves a multi-step process, starting from initial compound treatment to specific downstream assays and data analysis.



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